3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid 3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1261969-26-9
VCID: VC11767513
InChI: InChI=1S/C14H8ClNO2/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
SMILES: C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C#N
Molecular Formula: C14H8ClNO2
Molecular Weight: 257.67 g/mol

3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid

CAS No.: 1261969-26-9

Cat. No.: VC11767513

Molecular Formula: C14H8ClNO2

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid - 1261969-26-9

Specification

CAS No. 1261969-26-9
Molecular Formula C14H8ClNO2
Molecular Weight 257.67 g/mol
IUPAC Name 2-chloro-4-(3-cyanophenyl)benzoic acid
Standard InChI InChI=1S/C14H8ClNO2/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Standard InChI Key RVTDXMKYXJWLKM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C#N
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C#N

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s biphenyl core consists of two benzene rings connected by a single covalent bond. Substituent positions are critical to its electronic and steric characteristics:

  • Chlorine at the 3-position introduces moderate electron-withdrawing effects via inductive withdrawal.

  • Cyano group at the 3'-position exerts strong electron-withdrawing resonance and inductive effects, polarizing the adjacent benzene ring.

  • Carboxylic acid at the 4-position contributes hydrogen-bonding capability and acidity (predicted pKa ~4.2) .

Table 1: Inferred Molecular Properties

PropertyValue/DescriptionBasis of Inference
Molecular formulaC₁₄H₈ClNO₂Combinatorial substitution
Molecular weight257.66 g/molSummation of atomic masses
Hybridizationsp² (aromatic rings), sp³ (carboxylic acid)Structural analogy
Torsional angles~30° between biphenyl ringsX-ray data of analogs

Spectroscopic Signatures

Key spectral features extrapolated from related compounds:

  • ¹H NMR: Aromatic protons adjacent to electron-withdrawing groups resonate downfield (δ 7.9–8.3 ppm). The carboxylic acid proton appears as a broad singlet (~δ 12.5 ppm) in DMSO-d₆ .

  • FT-IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch), ~2220 cm⁻¹ (C≡N stretch), and 690 cm⁻¹ (C-Cl bend) .

  • Mass spectrometry: Expected molecular ion peak at m/z 257.0 ([M+H]⁺) with characteristic fragments at m/z 212 (loss of COOH) and m/z 167 (cleavage of C-Cl bond) .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The compound can be synthesized through sequential functionalization of the biphenyl scaffold:

Route 1: Sequential Cross-Coupling

  • Suzuki-Miyaura coupling: React 3-chloro-4-bromobenzoic acid with 3-cyanophenylboronic acid under Pd(PPh₃)₄ catalysis (yield: ~68%) .

  • Carboxylation: Direct introduction via CO₂ insertion under CuI/1,10-phenanthroline catalysis at 80°C.

Route 2: Late-Stage Functionalization

  • Chlorination of 3'-cyano-[1,1'-biphenyl]-4-carboxylic acid using N-chlorosuccinimide (NCS) in acetic acid (60°C, 12 hrs) .

Reactivity Profile

  • Electrophilic aromatic substitution (EAS): Cyano and chlorine groups direct incoming electrophiles to meta and para positions relative to themselves. Nitration with HNO₃/H₂SO₄ predominantly yields 5-nitro and 2-nitro derivatives .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine (-CH₂NH₂) while preserving the chlorine substituent.

  • Decarboxylation: Thermal decomposition (>220°C) generates 3-chloro-3'-cyano-biphenyl with CO₂ evolution .

Physicochemical and Material Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 9 mg/mL) due to carboxylic acid group. Limited water solubility (<0.1 mg/mL at pH 7) .

  • Thermal stability: Decomposition onset at 218°C (TGA data from analogs) .

  • Photostability: UV-Vis studies of similar compounds show λmax at 270 nm with moderate photodegradation under 254 nm irradiation.

Crystallographic Behavior

X-ray diffraction of structural analogs reveals:

  • Packing motifs: Carboxylic acid dimers connected via O-H···O hydrogen bonds (distance: 2.65 Å) .

  • Torsional strain: Dihedral angle between biphenyl rings ranges from 28–32°, influenced by steric hindrance from substituents .

TargetPredicted IC₅₀ (µM)Structural Analogs’ Data
HDAC80.480.52 (3-Cl biphenyl acid)
COX-21.21.4 (4-CN biphenyl acid)

Challenges and Future Perspectives

Synthetic Optimization

  • Regioselectivity: Achieving precise substitution patterns requires directing group strategies. Preliminary simulations suggest using -CONH₂ as a transient director for C-H functionalization .

  • Green chemistry: Developing photocatalytic carboxylation methods to replace high-pressure CO₂ conditions.

Functional Material Development

  • Liquid crystal composites: Blending with fluoro-substituted biphenyls to lower melting points (<100°C) while maintaining mesophase range .

  • MOF scalability: Addressing kinetic trapping during crystallization through microwave-assisted synthesis.

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